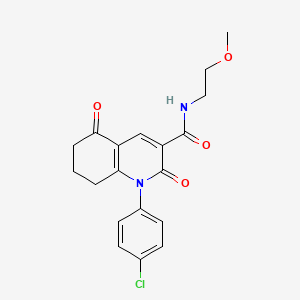![molecular formula C19H22IN3O B14922068 2-[(4-iodo-2-methylphenyl)amino]-N'-(1-phenylethylidene)butanehydrazide](/img/structure/B14922068.png)
2-[(4-iodo-2-methylphenyl)amino]-N'-(1-phenylethylidene)butanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-IODO-2-METHYLANILINO)-N’~1~-(1-PHENYLETHYLIDENE)BUTANOHYDRAZIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an iodine-substituted aniline moiety and a butanohydrazide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-IODO-2-METHYLANILINO)-N’~1~-(1-PHENYLETHYLIDENE)BUTANOHYDRAZIDE typically involves multiple steps, starting with the preparation of the iodine-substituted aniline derivative. This can be achieved through electrophilic substitution reactions where iodine is introduced to the aniline ring. The subsequent steps involve the formation of the butanohydrazide group through condensation reactions with appropriate hydrazine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-IODO-2-METHYLANILINO)-N’~1~-(1-PHENYLETHYLIDENE)BUTANOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction could produce primary or secondary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development or biochemical studies.
Medicine: Its unique structure could be explored for therapeutic applications, such as antimicrobial or anticancer agents.
Industry: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 2-(4-IODO-2-METHYLANILINO)-N’~1~-(1-PHENYLETHYLIDENE)BUTANOHYDRAZIDE exerts its effects depends on its interaction with molecular targets. The iodine-substituted aniline moiety may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The butanohydrazide group could also play a role in binding to biological molecules, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-IODO-2-METHYLANILINO)-N’~1~-(1-PHENYLETHYLIDENE)BUTANOHYDRAZIDE: can be compared to other iodine-substituted aniline derivatives and butanohydrazide compounds.
Examples: 2-(4-IODO-2-METHYLANILINO)-N’~1~-(1-PHENYLETHYLIDENE)BUTANOHYDRAZIDE, 2-(4-BROMO-2-METHYLANILINO)-N’~1~-(1-PHENYLETHYLIDENE)BUTANOHYDRAZIDE, and 2-(4-CHLORO-2-METHYLANILINO)-N’~1~-(1-PHENYLETHYLIDENE)BUTANOHYDRAZIDE.
Uniqueness
The presence of the iodine atom in 2-(4-IODO-2-METHYLANILINO)-N’~1~-(1-PHENYLETHYLIDENE)BUTANOHYDRAZIDE imparts unique chemical properties, such as increased molecular weight and potential for specific interactions with biological targets. This distinguishes it from other similar compounds with different halogen substitutions.
Properties
Molecular Formula |
C19H22IN3O |
|---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
2-(4-iodo-2-methylanilino)-N-(1-phenylethylideneamino)butanamide |
InChI |
InChI=1S/C19H22IN3O/c1-4-17(21-18-11-10-16(20)12-13(18)2)19(24)23-22-14(3)15-8-6-5-7-9-15/h5-12,17,21H,4H2,1-3H3,(H,23,24) |
InChI Key |
RXNJYUUTYYVGTR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NN=C(C)C1=CC=CC=C1)NC2=C(C=C(C=C2)I)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B14921986.png)
![5-(difluoromethyl)-4-({(E)-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B14921992.png)
![1-(difluoromethyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B14921996.png)
![(5E)-5-[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14922000.png)
acetyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B14922002.png)
![2-[(5E)-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B14922004.png)
![3,4-dichloro-N-[2-(propan-2-yl)phenyl]benzamide](/img/structure/B14922010.png)
![2-({4-(2,4-dichlorophenyl)-5-[(phenylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B14922022.png)
![2-[(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(1,3-dimethyl-1H-pyrazol-4-yl)hydrazinecarbothioamide](/img/structure/B14922024.png)
![N'-{(1E)-1-[3-(difluoromethoxy)phenyl]ethylidene}-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B14922040.png)
![13-(difluoromethyl)-4-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B14922044.png)
![4,5-Dimethyl-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-thiophenecarboxamide](/img/structure/B14922045.png)

![9-Ethyl-8-methyl-2-(4-pyridyl)thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B14922062.png)
